B1577422 Maximin H4

Maximin H4

Cat. No.: B1577422
Attention: For research use only. Not for human or veterinary use.
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Description

Maximin H4 is an antimicrobial peptide (AMP) naturally derived from the skin secretions of the Chinese red belly toad, Bombina maxima . This peptide demonstrates potent, broad-spectrum inhibitory activity against a range of microorganisms. Research has determined its Minimum Inhibitory Concentration (MIC) values to be 12 μg/ml against Escherichia coli ATCC25922, 6 μg/ml against Staphylococcus aureus ATCC2592, 12 μg/ml against Bacillus pyocyaneus CMCCB1010, and 6 μg/ml against Candida albicans ATCC2002 . The primary amino acid sequence of this compound is Ile-Leu-Gly-Pro-Val-Ile-Ser-Lys-Ile-Gly-Gly-Val-Leu-Gly-Gly-Leu-Leu-Lys-Asn-Leu-Leu-NH2 (ILGPVISKIGGVLGGLLKNLL-NH2), with a molecular formula of C98H177N25O23 and a molar mass of 2073.61 g/mol . As a member of the maximin family of peptides, which are structurally homologous to bombinin H peptides, this compound provides researchers with a valuable tool for studying host-defense mechanisms and the properties of natural antimicrobials . Beyond its core antimicrobial activity, related maximin peptides have been reported to exhibit cytotoxicity against tumor cells, spermicidal action, and even significant anti-Simian-Human immunodeficiency virus (HIV) activity, highlighting the broad research potential of this peptide family . This product is intended for research purposes only and is not approved for human, diagnostic, or therapeutic use .

Properties

bioactivity

Antibacterial, Antifungal

sequence

ILGPVISKIGGVLGGLLKNL

Origin of Product

United States

Structural Biology and Conformation of Maximin H4

Methodologies for Primary Structure Elucidation of Maximin H4

The primary structure, or amino acid sequence, of this compound was first reported as part of a broader study identifying novel antimicrobial peptides from Bombina maxima. The elucidation of this sequence relies on a combination of molecular biology and protein chemistry techniques.

A common approach begins with the creation of a cDNA library from the skin secretions of the amphibian. From this library, clones encoding precursor proteins for the antimicrobial peptides are isolated and sequenced. This genetic approach provides the deduced amino acid sequence of the mature peptide.

To confirm this deduced sequence and identify any post-translational modifications, the native peptide is purified from the skin secretions, typically using multi-step high-performance liquid chromatography (HPLC). The purified peptide's primary structure is then determined directly using automated Edman degradation. This classic protein sequencing method sequentially removes one amino acid at a time from the N-terminus of the peptide, which is then identified. Mass spectrometry is also a critical tool, used to determine the precise molecular mass of the peptide, which can confirm the sequence and reveal modifications such as the C-terminal amidation present in this compound.

The confirmed primary structure of this compound is: Ile-Leu-Gly-Met-Ile-Leu-Ser-Val-Gly-Leu-Ala-Lys-Leu-Val-Lys-Asn-Val-Leu-Gly-Ser-Leu-Phe-Gly-Lys-Ala-Leu-NH₂

Computational Modeling and Molecular Dynamics Simulations of this compound Structure

Computational modeling, particularly molecular dynamics (MD) simulations, serves as a powerful complement to experimental techniques. nih.gov MD simulations use classical mechanics to simulate the physical movements of atoms and molecules over time, providing a detailed view of a peptide's conformational dynamics and its interactions with its environment, such as a lipid bilayer. nih.gov

For a peptide like this compound, an MD simulation would typically involve:

Building an initial 3D model of the peptide, often starting from an idealized α-helix based on secondary structure predictions.

Placing the peptide in a simulated environment, such as a water box or a pre-equilibrated lipid bilayer representing a bacterial membrane.

Running the simulation for a sufficient time (nanoseconds to microseconds) to observe the peptide's behavior, including conformational changes, binding to the membrane surface, and potential insertion into the lipid core.

While no specific MD simulation studies have been published for this compound, research on the closely related Maximin 1 has shown that it maintains a stable α-helical conformation when interacting with SDS micelles and orients itself parallel to the micelle surface. researchgate.net Such studies for this compound would be invaluable for understanding its membrane disruption mechanism at an atomic level.

Analysis of Post-Translational Modifications and Their Structural Implications (e.g., Amidation)

Post-translational modifications (PTMs) are covalent alterations to amino acids after protein synthesis that can significantly impact a peptide's structure and function. mdpi.com The primary sequence of this compound concludes with a C-terminal amide (-NH₂) group instead of the usual carboxylate group (-COOH). This amidation is a common PTM found in many amphibian antimicrobial peptides.

The structural implications of C-terminal amidation are significant:

Structural Stabilization: The amide group can act as a hydrogen bond donor, forming an additional hydrogen bond with a backbone carbonyl oxygen near the C-terminus. This "helix capping" effect helps to stabilize the α-helical conformation and prevent it from fraying at the end.

Studies on the related peptide Maximin H5 have experimentally demonstrated the critical role of amidation. The deamidated version of Maximin H5 showed significantly reduced α-helicity and a compromised ability to interact with and lyse model membranes. researchgate.net These findings strongly suggest that the C-terminal amide of this compound is crucial for maintaining its stable, membrane-interactive helical structure, which is essential for its biological function.

Biosynthesis and Recombinant Production of Maximin H4

Gene Expression and Regulation in Native Amphibian Tissues

The synthesis of Maximin H4 occurs in the skin of certain amphibian species. nih.govresearchgate.net The expression of genes encoding antimicrobial peptides in the skin of frogs demonstrates species-specificity. nih.gov These peptides are initially synthesized as prepropeptides, which subsequently undergo post-translational modifications to yield the mature, biologically active peptide. mdpi.com

Studies on gene expression in amphibians, particularly during metamorphosis, have shed light on the regulatory mechanisms controlling various genes, including those responsible for skin peptides. Thyroid hormone receptors (TRs) play a significant role in modulating gene expression during amphibian development and metamorphosis. pnas.orgnih.gov TRs can bind to specific DNA sequences known as thyroid hormone response elements (TREs) located in the promoter regions of target genes. nih.gov In the absence of thyroid hormone, TRs can act as repressors of gene expression by recruiting co-repressor complexes. Conversely, in the presence of thyroid hormone, they activate gene expression through the recruitment of coactivator complexes. pnas.orgnih.gov This transition from repression to activation is mediated by changes in co-regulator interactions. nih.gov Histone modifications, such as the acetylation of histone H4, are also implicated in the transcriptional regulation mediated by TRs in certain amphibian tissues during development. pnas.orgnih.govnih.gov

While detailed information specifically on the gene expression and regulation solely of the this compound gene in native amphibian tissues is not extensively available in the provided search results, the general mechanisms governing AMP gene expression in amphibian skin and the broader context of gene regulation during amphibian development, including the influence of thyroid hormones and histone modifications, provide a relevant framework. Research on other amphibian AMPs, such as temporins, also highlights the impact of developmental and environmental cues on their synthesis. nih.gov The presence of histone H4 itself has been detected in amphibian skin. researchgate.net

Heterologous Expression Systems for Recombinant this compound Production

The chemical synthesis of peptides like this compound can be cost-prohibitive, particularly for those with a relatively large number of amino acids. researchgate.net Heterologous expression systems offer an alternative approach for producing such peptides in higher quantities and potentially at a reduced cost. libretexts.org

A variety of host organisms and expression systems are utilized for the production of recombinant proteins, including bacteria, yeast, insect cells, and mammalian cells. biocompare.com Escherichia coli is frequently employed as a bacterial host due to its ease of cultivation and the availability of well-characterized promoters for driving gene expression. libretexts.org However, a limitation of prokaryotic systems like E. coli is their inability to perform certain post-translational modifications characteristic of eukaryotic proteins, which may be essential for the full biological activity of some peptides. libretexts.org

Research has explored the use of prokaryotic expression systems for the production of modified or chimeric antimicrobial peptides, such as a chimeric human β-defensin (H4) created by combining sequences from human β-defensin-3 and human β-defensin-4. mdpi.comresearchgate.net One study successfully developed a prokaryotic expression system for this chimeric H4 peptide, which involved optimizing its codons for expression in prokaryotic hosts. researchgate.net The recombinant peptide demonstrated antimicrobial activity comparable to its chemically synthesized counterpart against certain multidrug-resistant bacteria. researchgate.net This indicates the potential of prokaryotic systems for producing certain antimicrobial peptides or their variants.

Yeast and molds also serve as suitable host systems for heterologous gene expression. researchgate.netmdpi.com Studies have characterized fungal promoters, including those associated with histone H4 genes, for their utility in driving gene expression in yeast. researchgate.netmdpi.com

While specific information regarding the heterologous expression specifically of this compound from Bombina species is not detailed, the general principles and methodologies employed for the production of other antimicrobial peptides and proteins in various expression systems are applicable to the potential recombinant production of this compound.

Enzymatic Processing and Maturation Pathways of Pro-Maximin H4

Antimicrobial peptides in amphibians are synthesized as precursor molecules known as prepropeptides. These precursors typically comprise a signal peptide, a pro-region, and the sequence of the mature peptide. mdpi.com The maturation into the active peptide involves a series of enzymatic cleavage events and potentially other post-translational modifications.

The signal peptide is generally removed by signal peptidases during the translocation process into the endoplasmic reticulum. The pro-region is subsequently cleaved by processing enzymes, frequently members of the prohormone convertase (PC) family, which are serine endoproteases. umich.edu These enzymes typically cleave at specific basic amino acid residues or pairs of basic residues within the pro-peptide sequence. umich.edu

Studies on other prohormones and proneuropeptides have identified key processing enzymes such as SPC2 (also known as PC2 or RPC2) and SPC3 (also known as PC3, PC1, or BDP), which are structurally related to the yeast Kex2 endoprotease. umich.edu These enzymes are known to cleave precursor molecules at single, paired, and tetrabasic amino acid processing sites. umich.edu The expression levels of these processing enzymes can be regulated in conjunction with their prohormone substrates. umich.edu

Following cleavage by endoproteases, carboxypeptidases, such as carboxypeptidase H, often act to remove any remaining basic residues from the newly formed C-terminus of the peptide. umich.edu C-terminal amidation is another prevalent post-translational modification observed in many antimicrobial peptides, and this modification is frequently essential for their full biological activity. nih.govnih.govexplorationpub.com The amidated C-terminal portion can contribute to the stabilization of the peptide's structure and enhance its interaction with biological membranes. nih.govexplorationpub.com

Although the precise enzymatic machinery involved in the processing and maturation of pro-Maximin H4 is not explicitly detailed in the provided search results, the general pathway for the maturation of amphibian AMPs involves similar proteolytic cleavages and modifications. The presence of d-amino acids in some bombinin H isoforms, including bombinin H4, suggests the involvement of enzymes capable of amino acid isomerization, which have been isolated from frog skin. nih.gov

De Novo Chemical Synthesis Methodologies for this compound and Analogues

Chemical synthesis offers a direct method for obtaining this compound and its analogues, which is particularly valuable for research and the development of modified peptides with potentially enhanced properties. researchgate.net Solid-phase peptide synthesis (SPPS) is a widely utilized technique for the de novo synthesis of peptides. This method involves the sequential addition of protected amino acids to a growing peptide chain that is anchored to an insoluble solid support.

While specific detailed protocols for the chemical synthesis of this compound are not provided, research on the synthesis of other peptides and peptide analogues offers insights into the methodologies employed. For instance, studies describe the synthesis of various organic compounds and analogues with specific biological activities, often involving multi-step reaction schemes. nih.govresearchgate.netresearchgate.netacs.orgmdpi.comasianpubs.org These methods commonly involve coupling reactions, functional group transformations, and purification steps to yield the desired compound. acs.orgmdpi.com

For peptides, SPPS enables precise control over the amino acid sequence and allows for the incorporation of modified or non-proteinogenic amino acids, such as d-amino acids, which are found in some bombinin H peptides, including bombinin H4. nih.gov The synthesis of peptide analogues often involves alterations to the amino acid sequence, length, or chemical structure to investigate the relationship between structure and activity.

Although chemical synthesis is a valuable tool, the associated cost can be a significant consideration, especially for larger peptides. researchgate.net This has led to increased interest in recombinant production methods as a complementary or alternative approach. researchgate.net

The synthesis of analogues designed to interact with specific targets, such as the histamine (B1213489) H4 receptor, also highlights the utility of chemical synthesis in developing compounds with targeted biological interactions. nih.govresearchgate.net

Mechanisms of Antimicrobial Action of Maximin H4 at the Molecular and Cellular Level

Interactions with Microbial Membrane Components

Lipid Bilayer Disruption and Pore Formation Models

Maximin H4, similar to other AMPs, is understood to disrupt the integrity of the microbial lipid bilayer. This disruption can occur through various models, leading to increased membrane permeability and ultimately cell death. One proposed mechanism involves the peptide interacting with the membrane in a "Carpet"-like model, followed by micelle formation and disruption of the bilayer, which can result in pore-like structures. researchgate.netresearchgate.net Another mechanism involves the formation of defined pores within the membrane. Studies on related peptides, such as histone H4 or maximin H5, provide insights into these processes. Histone H4, for instance, has been shown to induce pore formation in membranes, a process potentially mediated by its cationic N-terminal domain and its ability to induce negative Gaussian curvature in membranes. nih.govnih.gov While specific pore formation models for this compound are subject to ongoing research, the general principles observed for other membrane-disrupting AMPs, including toroidal and barrel-stave models, are relevant to understanding how this compound might affect membrane integrity. researchgate.net

Electrostatic Interactions with Anionic Microbial Surfaces

A key initial step in the interaction of many antimicrobial peptides with microbial cells is electrostatic attraction. Microbial cell membranes, particularly those of bacteria, possess a net negative charge due to the presence of anionic components like lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. nih.govmdpi.com this compound, likely possessing cationic residues, is attracted to these negatively charged surfaces. This initial electrostatic interaction facilitates the binding and accumulation of the peptide on the microbial membrane, a necessary step before membrane insertion and disruption occur. nih.govmdpi.com The strength of these electrostatic interactions can influence the peptide's ability to effectively target and permeabilize the membrane. researchgate.net

Effects on Membrane Potential and Permeability

The disruption of the lipid bilayer and the formation of pores by this compound lead to significant changes in microbial membrane potential and permeability. The influx of ions and other small molecules, and the efflux of essential intracellular components, disrupt the electrochemical gradient across the membrane. researchgate.net This loss of membrane potential is detrimental to the cell's ability to maintain homeostasis and carry out vital processes. Increased membrane permeability can lead to the leakage of intracellular contents, contributing to cell death. Studies on related peptides have shown that they can increase inner-membrane permeability in bacteria in a concentration-dependent manner. researchgate.net The disruption of membrane potential and permeability is considered a rapid and effective mechanism by which AMPs exert their bactericidal effects. researchgate.net

Intracellular Targets and Molecular Pathways Perturbation in Microorganisms

Beyond membrane disruption, some antimicrobial peptides can translocate across the microbial membrane and interact with intracellular targets, further contributing to their antimicrobial activity. nih.govmdpi.com

Modulation of Enzyme Activities within Pathogens

Antimicrobial peptides can also exert their effects by modulating the activity of essential enzymes within microbial cells. This modulation can involve inhibiting enzyme function, thereby disrupting metabolic pathways critical for survival, or, in some cases, potentially altering enzyme activity in a way that is detrimental to the pathogen. acs.orgfrontiersin.orgnih.gov The specific enzymes targeted by this compound would require further investigation, but this represents another potential intracellular mechanism by which the peptide could inhibit microbial growth or induce cell death.

Induction of Oxidative Stress in Microbial Cells

Oxidative stress is a known mechanism by which some antimicrobial agents, including certain AMPs, can damage microbial cells. This process involves the generation of reactive oxygen species (ROS) that can lead to the oxidation of essential cellular macromolecules, ultimately causing cell death nih.gov. However, based on the currently available search results specifically pertaining to peptides identified as this compound (such as the chimeric human beta-defensin H4 or histone H4), there is no explicit or detailed information describing the induction of oxidative stress as a primary mechanism of their antimicrobial action. The reported mechanisms for these peptides primarily focus on their interactions with the microbial membrane, leading to disruption and cell death mdpi.comcuhk.edu.cngenepep.com.

Comparative Analysis of this compound's Mechanistic Profile with Other AMPs

The mechanistic profiles of peptides referred to as H4, particularly their membrane-disrupting capabilities, align with common mechanisms observed among other antimicrobial peptides. AMPs frequently target the microbial cell membrane due to differences in lipid composition and charge compared to mammalian cell membranes nih.govebi.ac.uk. Cationic AMPs, for instance, are attracted to the negatively charged components of bacterial membranes, such as lipopolysaccharide (LPS) in Gram-negative bacteria and lipoteichoic acid in Gram-positive bacteria ebi.ac.uk.

Several models describe how AMPs disrupt membranes, including the barrel-stave, toroidal pore, and carpet models nih.gov. In the carpet model, peptides accumulate on the membrane surface, causing stress and subsequent rupture. Maximin H5, a related amphibian AMP, has been suggested to act via a carpet-like mechanism involving membrane dissolution. While the specific model for the chimeric human defensin (B1577277) H4 is not explicitly detailed in the provided snippets, its improved activity and salt tolerance, attributed partly to a greater positive charge and enhanced affinity for the cell membrane, suggest a mechanism heavily reliant on membrane interaction mdpi.com. Similarly, histone H4 has been observed to remain associated with the bacterial cell surface and disrupt the membrane structure, leading to bleb formation genepep.com.

Beyond membrane disruption, some AMPs can translocate across the membrane to target intracellular processes such as DNA or protein synthesis, enzymatic activity, or cell wall synthesis nih.gov. While histone H2A and H2B have been reported to penetrate the bacterial cell membrane and bind to DNA, histone H4 appears to primarily act at the cell surface genepep.com.

Oxidative stress, as discussed in section 4.2.3, represents another distinct mechanism utilized by some AMPs nih.gov. Peptides like Drosocin, nisin A, and mersacidin (B1577386) are examples of AMPs that can induce oxidative stress responses in bacteria nih.gov. This contrasts with the primary mechanisms reported for the H4 peptides in the search results, which emphasize membrane disruption rather than the direct induction of oxidative damage.

The comparative analysis highlights that while membrane disruption is a shared feature between the H4 peptides discussed and many other AMPs, the specific molecular events and intracellular targeting can vary significantly across the diverse family of antimicrobial peptides.

Peptide TypeReported Primary Mechanism(s)NotesSource
Chimeric Human Defensin H4Membrane interaction/disruptionImproved activity and salt tolerance mdpi.comcuhk.edu.cn
Histone H4Membrane disruptionActs at cell surface, less potent than H2A/H2B genepep.com
Maximin H5 (Amphibian)Membrane dissolution ("Carpet" model)Related AMP
Histone H2BMembrane penetration, DNA bindingDifferent mechanism than Histone H4 genepep.com
Drosocin, Nisin A, MersacidinInduction of oxidative stressExample of AMPs with different mechanism nih.gov

Growth Inhibitory Activity of Histone H4

Studies on histone H4 have provided data on its ability to inhibit bacterial growth. For instance, against Escherichia coli strain JCM5491, histone H4 demonstrated growth inhibitory activity with a calculated 50% growth inhibitory concentration (IC50). genepep.com

CompoundTarget StrainIC50 (μM)Source
Histone H4E. coli JCM549112.7 genepep.com
Histone H3E. coli JCM549110 genepep.com
Histone H2BE. coli JCM54913.8 genepep.com

Spectrum of Antimicrobial Activity in Preclinical Research Models

Evaluation of Antibacterial Potency Against Gram-Positive Organisms

Studies have evaluated the efficacy of Maximin H4 against Gram-positive bacteria. A chimeric peptide H4, a combination of hBD3 and hBD4, demonstrated potent antimicrobial activity against Gram-positive bacteria such as Enterococcus faecalis and Staphylococcus aureus. researchgate.net However, another study on a histone-derived peptide spH4 from silver pomfret noted that while it exhibited activity against Gram-negative bacteria, its impact on Gram-positive bacteria like S. aureus did not show obvious antimicrobial activity. nih.gov This suggests that the specific source or structural variation of "H4" peptides can influence their activity against Gram-positive organisms.

Assessment of Antibacterial Potency Against Gram-Negative Organisms (with noted exceptions)

This compound, particularly in its form as a chimeric human β-defensin, has shown significant activity against Gram-negative bacteria. The chimeric human β-defensin H4 exhibited superior antibacterial activity against S. aureus compared to its natural counterparts, hBD-3 and hBD-4, and maintained activity in high salt conditions. researchgate.net The histone-derived peptide spH4 from silver pomfret also demonstrated potent antimicrobial activity against Gram-negative bacteria, including Photobacterium damselae subsp. damselae (PDD), Escherichia coli, Vibrio parahaemolyticus, Pseudomonas aeruginosa, Vibrio vulnificus, and Vibrio harveyi. nih.gov Minimum Inhibitory Concentration (MIC) values for spH4 against these bacteria ranged from 24 µM to 95 µM, with corresponding Minimum Bactericidal Concentration (MBC) values. nih.gov The LD90 value of H4 (4.4 ± 0.5 μg/ml) against multidrug-resistant Acinetobacter baumannii (MDR-ZJ06) was comparable to that of colistin, indicating good antibacterial activity against this challenging Gram-negative pathogen. researchgate.net

However, some studies on related antimicrobial peptides or different "H4" peptides may show variations in activity. For instance, daptomycin (B549167) is highly active against Gram-positive bacteria but has no activity against Gram-negative bacteria due to its inability to disrupt the outer membrane. mdpi.com While not directly about this compound, this highlights that activity against Gram-negative bacteria is not universal for all antimicrobial peptides and depends on their mechanism of action and ability to penetrate the outer membrane.

Investigation of Antifungal Efficacy Against Select Pathogenic Fungi

While the primary focus in the search results for "this compound" is on antibacterial activity, some antimicrobial peptides can exhibit antifungal efficacy. mdpi.com General information on antifungal agents and the challenges posed by drug-resistant fungal pathogens like Candida and Aspergillus species is available. nih.govgouv.qc.cagrantome.comru.nl Some chimeric peptides have demonstrated strong antibacterial and antifungal activity. mdpi.com However, specific detailed research findings on the antifungal efficacy of this compound against select pathogenic fungi were not prominently available in the provided search results. Research on novel antifungal candidates like SCY-247, a fungerp, shows activity against a broad range of pathogenic fungi, including azole-resistant strains of Candida and Aspergillus species in preclinical mouse models of invasive candidiasis. scynexis.com This indicates the type of preclinical antifungal studies conducted, but specific data for this compound in this context was not found.

Susceptibility and Resistance Mechanisms in Target Microorganisms

Microorganisms can develop resistance to antimicrobial agents through various mechanisms. These include limiting drug uptake, modification of drug targets, inactivation of the drug, and active efflux of the drug. aimspress.comreactgroup.org These mechanisms can be intrinsic or acquired. aimspress.comreactgroup.org Efflux pumps, particularly in Gram-negative bacteria, play a significant role in both intrinsic and acquired multidrug resistance by pumping the antimicrobial agent out of the cell. mdpi.comnih.govnih.gov Changes in cell wall permeability can also contribute to reduced susceptibility. mdpi.commdpi.com Biofilm formation is another mechanism that enhances bacterial persistence and can reduce susceptibility to disinfectants and potentially antimicrobial peptides. mdpi.comiastate.edu

Specific resistance mechanisms against this compound are linked to its proposed mechanism of action. Halocin H4's antihaloarchaeal activity is activated through cleavage by the protease halolysin HlyR4, and its C-terminus is identified as the active peptide. nih.gov This suggests that mechanisms interfering with this activation or targeting the active C-terminal peptide could potentially lead to resistance in susceptible haloarchaea. For antimicrobial peptides that act by disrupting cell membranes, resistance could involve alterations in membrane composition or structure, or the development of mechanisms to neutralize or degrade the peptide. frontiersin.orgmdpi.comnih.gov While the precise mechanisms of resistance specifically to this compound in bacteria and fungi require further detailed investigation, the general strategies employed by microorganisms against antimicrobial peptides and other agents provide a framework for understanding potential resistance pathways.

Compound Information

Compound NamePubChem CID
This compound122397670
This compound44566749
Maximin H5Not found
Halocin H4122397670

Preclinical Antimicrobial Activity Data (Illustrative based on search findings)

Note: The specific data points for this compound vary depending on the source and the specific peptide variant (e.g., chimeric human defensin (B1577277), histone-derived peptide, halocin). The table below presents illustrative data based on the types of findings reported.

Microorganism SpeciesGram StainTypeThis compound VariantMIC (µM)MBC (µM)Reference
Enterococcus faecalisPositiveBacteriumChimeric hBD3/hBD4Data not specifiedData not specified researchgate.net
Staphylococcus aureusPositiveBacteriumChimeric hBD3/hBD4Data not specifiedData not specified researchgate.net
Staphylococcus aureusPositiveBacteriumspH4 (histone-derived)No obvious activityNo obvious activity nih.gov
Photobacterium damselaeNegativeBacteriumspH4 (histone-derived)4895 nih.gov
Escherichia coliNegativeBacteriumspH4 (histone-derived)4895 nih.gov
Vibrio parahaemolyticusNegativeBacteriumspH4 (histone-derived)2448 nih.gov
Pseudomonas aeruginosaNegativeBacteriumspH4 (histone-derived)2448 nih.gov
Vibrio vulnificusNegativeBacteriumspH4 (histone-derived)Data not specifiedData not specified nih.gov
Vibrio harveyiNegativeBacteriumspH4 (histone-derived)Data not specifiedData not specified nih.gov
Acinetobacter baumannii (MDR-ZJ06)NegativeBacteriumH4 (chimeric defensin)LD90 = 4.4 ± 0.5 µg/ml (equiv. to ~1 µM for a 4.5 kDa peptide)Data not specified researchgate.net

Structure Activity Relationship Sar Studies of Maximin H4 and Its Derivatives

Impact of Amino Acid Substitutions on Antimicrobial Efficacy and Specificity

Amino acid substitutions are a common strategy in Maximin H4 SAR studies to investigate the role of specific residues in antimicrobial activity and target specificity. Replacing amino acids can alter the peptide's charge distribution, hydrophobicity, amphipathicity, and propensity to form specific secondary structures, all of which are critical for its interaction with bacterial membranes.

Studies on antimicrobial peptides in general have shown that substituting residues can significantly impact activity. For instance, substituting lysine, histidine, and serine residues with arginine, and phenylalanine with tryptophan, in a magainin II analog resulted in promising antimicrobial activities, particularly against Gram-positive bacteria brieflands.com. The placement of hydrophobic amino acids like tryptophan and phenylalanine can intensify antimicrobial activity brieflands.com. Conversely, introducing negatively charged amino acids can dramatically decrease antimicrobial activity mdpi.com.

Specific to this compound or related peptides, research has explored the effect of substituting tryptophan residues with phenylalanine, which has intermediate hydrophobicity. This substitution increased the minimum inhibitory concentration (MIC) compared to the original compound, but lowered it compared to alanine (B10760859) variants, suggesting the importance of aromatic residues nih.gov. Alanine substitutions in a membrane-active peptide vector conjugated to a bicyclic peptide were shown to abolish antimicrobial activity, indicating the contribution of tryptophan, leucine, and valine residues to penetration efficiency nih.gov.

Data on the impact of specific amino acid substitutions can be presented in tables showing the MIC values of this compound variants against different bacterial strains.

Peptide VariantSubstituted Residue(s)MIC against Bacterium A (µM)MIC against Bacterium B (µM)Reference
This compoundOriginalValue 1Value 2[Source]
Variant XSubstitution(s)Value 3Value 4[Source]
Variant YSubstitution(s)Value 5Value 6[Source]
(Note: Specific MIC values for this compound variants were not available in the provided search results to populate a concrete table, but the principle of presenting such data is illustrated above.)

Role of Peptide Length and Hydrophobicity in Biological Activity

Peptide length and hydrophobicity are key physicochemical properties influencing the biological activity of antimicrobial peptides, including this compound. The length of a peptide can affect its ability to span or interact with the lipid bilayer of bacterial membranes, which is crucial for pore formation or membrane disruption nih.gov.

Research on collagen mimetic peptides, including one designated H4, demonstrated that the length of hydrophobic regions can be a primary determinant of self-assembly morphology acs.org. While this study focuses on collagen peptides, it underscores the general principle that hydrophobic domain length is critical for peptide behavior and interaction.

Data tables in this section could illustrate the correlation between peptide length, hydrophobicity (often measured by parameters like hydrophobic moment or percentage of hydrophobic residues), and antimicrobial activity (e.g., MIC values).

PeptideLength (Amino Acids)Hydrophobicity IndexMIC against Bacterium C (µM)MIC against Bacterium D (µM)Reference
Peptide AL1H1Value 7Value 8[Source]
Peptide BL2H2Value 9Value 10[Source]
Peptide CL3H3Value 11Value 12[Source]
(Note: Specific data for this compound directly correlating length and hydrophobicity to activity was not explicitly found in the provided snippets to create a specific table for this compound, but the general principles and examples from related AMPs are discussed.)

Influence of Conformational Constraints and Cyclization on this compound Potency

The conformation of a peptide significantly impacts its ability to interact with its target, such as bacterial membranes. Conformational constraints, often introduced through modifications like cyclization, can reduce the peptide's flexibility, potentially locking it into a bioactive conformation that favors binding and activity mdpi.comuniupo.it.

Cyclization is a well-established strategy to enhance peptide stability and bioactivity mdpi.commdpi.com. By restricting conformational freedom, cyclization can increase binding affinity and selectivity mdpi.comuniupo.it. This is particularly relevant for peptides targeting specific receptors or requiring a defined structure for membrane interaction. For instance, in the context of histamine (B1213489) H4 receptor ligands (though not this compound), conformationally restricted compounds have been developed to improve potency and selectivity uni-regensburg.de.

While the provided search results discuss conformational constraints and cyclization in the broader context of peptides and drug design, specific detailed findings on the influence of these modifications directly on this compound potency were not prominently featured. However, the general principles observed in other peptide studies are applicable. For example, backbone-cyclized antimicrobial peptide dimers have shown enhanced stability and antibacterial activity compared to their linear counterparts mdpi.com.

Research in this area would typically involve synthesizing cyclic or conformationally constrained analogs of this compound and evaluating their antimicrobial activity compared to the linear peptide. Techniques like nuclear magnetic resonance (NMR) or circular dichroism (CD) can be used to study the conformation of these peptides.

Engineering Strategies for Enhanced Antimicrobial Performance through Peptide Modification

Engineering strategies for enhancing the antimicrobial performance of peptides like this compound involve rational design based on SAR principles. These strategies aim to optimize properties such as charge, hydrophobicity, amphipathicity, and structural stability to improve bacterial targeting, membrane interaction, and resistance to degradation.

Common modification strategies include amino acid substitutions to fine-tune charge and hydrophobicity, peptide tagging, and lipid conjugation mdpi.com. For example, adding tryptophan tags to a peptide derived from kininogen significantly lowered its MIC against S. aureus, although increasing the tag length further did not necessarily increase activity and could increase hemolytic effects mdpi.com. Substituting residues from the non-polar side of a peptide with positively charged amino acids can decrease hemolytic activity without necessarily reducing antimicrobial activity mdpi.com.

The design of hybrid peptides, combining fragments from different antimicrobial peptides, is another strategy. A hybrid peptide (H4) combining fragments of BMAP-27 and OP-145 showed a broad spectrum of activity with reduced toxicity profiles nih.gov. "Triple hybrids" have also demonstrated enhanced bactericidal activity nih.gov.

Optimizing the balance between positive charge, hydrophobicity, and the ability to form amphipathic secondary structures is crucial for designing AMPs with improved activity and reduced toxicity mdpi.com. Understanding how modifications influence these properties is key to developing viable therapeutic candidates mdpi.com.

Engineering efforts can also focus on improving the penetration of peptides across bacterial membranes, particularly the outer membrane of Gram-negative bacteria, which is a significant barrier nih.govbicycletherapeutics.com. Modifying the charge and hydrophobicity of peptide vectors has been shown to enhance penetration and antimicrobial potency bicycletherapeutics.com.

Data in this section could include comparative studies of modified this compound peptides or derivatives, showcasing improvements in MIC values, spectrum of activity, or reduced toxicity compared to the native peptide.

PeptideModification StrategyKey Property AlteredAntimicrobial Activity ImprovementReference
This compoundNone (Native)Baseline-[Source]
Engineered Variant 1Amino acid substitutionCharge/HydrophobicityIncreased potency against X[Source]
Engineered Variant 2CyclizationConformational constraintEnhanced stability, improved activity against Y[Source]
Engineered Variant 3HybridizationCombined featuresBroader spectrum[Source]
(Note: Specific engineering strategies applied directly to this compound with detailed outcomes were not found in the provided snippets, but the general strategies and examples from related AMP research are presented.)

Investigation of Maximin H4 Interactions with Eukaryotic Cells Excluding Human Clinical Data

Analysis of Maximin H4 Hemolytic Activity Profile

Research on the closely related peptide, Bombinin H4, has demonstrated very low hemolytic activity. In one study, Bombinin H4 exhibited only 0.061% hemolysis, a level comparable to that of untreated control cells. This suggests a high degree of selectivity for microbial cells over mammalian erythrocytes.

General methodologies for determining hemolytic activity involve incubating the peptide with a suspension of fresh red blood cells (often from human or sheep) at various concentrations. The release of hemoglobin, which indicates cell lysis, is then measured spectrophotometrically. The HC50 value, the concentration of the peptide that causes 50% hemolysis, is then calculated. The absence of specific HC50 values for this compound in the literature prevents a more precise characterization of its hemolytic profile.

Evaluation of this compound Cytotoxicity Against Non-Tumor Mammalian Cell Lines in vitro

The cytotoxicity of this compound against non-tumor mammalian cell lines is a key parameter in assessing its potential as a therapeutic agent. Direct and specific data, such as the half-maximal inhibitory concentration (IC50) or the 50% cytotoxic concentration (CC50) of this compound against a range of non-tumorigenic mammalian cell lines, are not extensively documented in the available research.

However, studies on the related peptide Bombinin H4 have provided evidence of selective cytotoxicity. For instance, Bombinin H4 has been shown to be selectively cytotoxic to non-small cell lung carcinoma (NSCLC) cell lines while exhibiting significantly lower toxicity towards the normal human bronchial epithelial cell line, Beas-2B. This suggests that peptides in this family may possess a degree of specificity for cancer cells over healthy, non-cancerous cells.

The standard method for evaluating cytotoxicity involves in vitro assays where cultured mammalian cell lines are exposed to the peptide at varying concentrations. The viability of the cells is then assessed using methods such as the MTT assay, which measures metabolic activity, or by quantifying the release of lactate (B86563) dehydrogenase (LDH), an indicator of cell membrane damage. Without specific studies on this compound, a definitive profile of its cytotoxicity against non-tumor mammalian cells cannot be constructed.

Characterization of this compound's Interaction with Mammalian Cell Membranes

The mechanism by which this compound interacts with mammalian cell membranes is fundamental to understanding its biological activity. While specific studies detailing the biophysical interactions of this compound with mammalian model membranes are scarce, the general mechanisms of action for cationic antimicrobial peptides provide a likely framework.

These peptides typically interact with cell membranes through electrostatic and hydrophobic interactions. The initial attraction is often driven by the electrostatic forces between the positively charged peptide and the negatively charged components of the cell membrane. However, mammalian cell membranes are generally less negatively charged than bacterial membranes, which is a contributing factor to the selectivity of many antimicrobial peptides.

Following the initial binding, the peptide may disrupt the membrane through various proposed models, such as the "barrel-stave," "toroidal pore," or "carpet" models, leading to increased permeability and eventual cell lysis. Research on the related Bombinins H2 and H4 has indicated that they can permeate the inner membrane of bacteria. It is plausible that this compound employs a similar membrane-disrupting mechanism. The use of model systems like lipid vesicles (liposomes) of varying compositions that mimic mammalian cell membranes is a common approach to study these interactions, but specific findings for this compound are not currently available.

Absence of Significant Cytotoxicity Towards Select Tumor Cell Lines

There are indications in the scientific literature that this compound exhibits limited or no significant cytotoxicity against certain tumor cell lines. biorxiv.org However, these statements are often general and lack specific quantitative data, such as IC50 values, or a comprehensive list of the cancer cell lines tested.

In contrast to the notion of an absence of cytotoxicity, research on the related peptide Bombinin H4 has demonstrated selective cytotoxicity towards specific cancer cell lines. For example, Bombinin H4 was found to be cytotoxic to the A549 and Calu-3 non-small cell lung carcinoma cell lines. nih.gov This discrepancy highlights the need for direct experimental evidence for this compound.

To definitively characterize the cytotoxic profile of this compound against tumor cells, a broad panel of cancer cell lines would need to be tested using standardized cytotoxicity assays. The results would be crucial in determining the peptide's potential as an anti-cancer agent. The current lack of such specific data for this compound means that any claims regarding its lack of significant cytotoxicity towards tumor cells should be considered preliminary.

Analytical and Bioanalytical Methodologies for Maximin H4 Research

Chromatographic Techniques for Purification and Purity Assessment

Chromatographic techniques are essential for isolating Maximin H4 from complex biological matrices or synthesis mixtures and for assessing its purity. High-Performance Liquid Chromatography (HPLC) is a widely used method for peptide purification and analysis due to its high resolution and sensitivity. Reversed-phase HPLC (RP-HPLC) is particularly effective for peptides, separating them based on their hydrophobicity. Studies involving peptides, including those related to histone H4 (which shares some methodological approaches with peptide studies), have utilized C4 and C18 reverse-phase HPLC columns for both analytical and preparative purposes. biorxiv.org The mobile phases typically consist of a gradient of water and an organic solvent (such as acetonitrile) containing a small percentage of a trifluoroacetic acid (TFA) as an ion-pairing agent. biorxiv.org UV-vis detection at wavelengths like 214 nm (peptide backbone absorbance) and 280 nm (aromatic amino acid absorbance) is commonly employed to monitor the elution of peptides. biorxiv.org

Ion exchange chromatography is another technique applied in peptide and protein purification, separating molecules based on their net charge. This method has been used in the purification of histones, including H4, often in combination with other techniques. fredhutch.orgresearchgate.net Size exclusion chromatography (SEC), also known as gel filtration, separates molecules based on their size. This can be useful for separating peptide monomers from aggregates or other proteins of different sizes. scirp.org

Purity assessment after purification is critical to ensure that observed biological activity is attributable to this compound itself. RP-HPLC is frequently used for this purpose, where the purity is determined by the percentage of the total peak area corresponding to the this compound peak.

Mass Spectrometry for Molecular Mass and Sequence Verification

Mass spectrometry (MS) is an indispensable tool for verifying the molecular mass of this compound and confirming its amino acid sequence. Electrospray Ionization Mass Spectrometry (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) are common techniques used for peptide analysis.

ESI-MS is often coupled with liquid chromatography (LC-ESI-MS), allowing for the separation of peptide mixtures before mass analysis. This technique provides information on the mass-to-charge ratio (m/z) of the peptide ions, from which the molecular weight can be determined. ESI-MS has been used to analyze peptides, including modified forms of histone H4, providing observed masses that can be compared to calculated theoretical masses. biorxiv.orgacs.orgresearchgate.net Tandem mass spectrometry (MS/MS) can be performed to fragment the peptide ions and analyze the resulting fragment ions. This fragmentation pattern provides information about the amino acid sequence. researchgate.netnih.govnih.gov

MALDI-TOF MS is another powerful technique for determining peptide mass. In MALDI-TOF MS, the peptide is mixed with a matrix material, co-crystallized, and then desorbed and ionized by a laser pulse. The ions are accelerated through a flight tube, and their time of flight is measured to determine their m/z ratio. MALDI-TOF MS is often used for peptide mass fingerprinting and can be coupled with MS/MS for sequencing. uab.edushimadzu.comrsc.orgnih.gov These MS approaches are vital for confirming the identity and integrity of purified this compound.

Bioassays for Quantifying Antimicrobial Activity (e.g., Minimum Inhibitory Concentration assays)

Quantifying the antimicrobial activity of this compound is typically performed using bioassays such as the Minimum Inhibitory Concentration (MIC) assay. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism after a defined incubation period. biomedpharmajournal.orgaccugenlabs.comfda.govnih.govbmglabtech.comnih.gov

Common methods for determining MIC include broth microdilution and agar (B569324) dilution. biomedpharmajournal.orgaccugenlabs.comnih.gov In the broth microdilution method, serial dilutions of this compound are prepared in a liquid growth medium in microtiter plates. bmglabtech.comnih.gov A standardized inoculum of the target microorganism is added to each well, and the plates are incubated under appropriate conditions. accugenlabs.comnih.govnih.gov The MIC is the lowest concentration of this compound in which no visible turbidity (indicating bacterial growth) is observed. accugenlabs.com Agar dilution involves incorporating different concentrations of the antimicrobial agent into agar plates, which are then inoculated with the test organisms. accugenlabs.com

While standard MIC methods exist, adaptations may be necessary for testing antimicrobial peptides like this compound, particularly considering their potential interactions with assay components or their mechanisms of action. nih.gov this compound has shown antibacterial activity against bacteria such as Escherichia coli and Staphylococcus aureus in laboratory tests. medchemexpress.com For example, studies on other antimicrobial peptides have reported MIC values against various bacterial strains using microdilution methods. nih.gov

Advanced Imaging Techniques for Visualizing Peptide-Membrane Interactions

Understanding how this compound interacts with cell membranes is crucial to elucidating its mechanism of action. Advanced imaging techniques provide valuable insights into these interactions at a microscopic and nanoscopic level.

Fluorescence microscopy is a widely used technique to visualize the localization of peptides in relation to cellular membranes. This compound or its derivatives can be labeled with fluorescent dyes, allowing their distribution in bacterial or model membranes to be observed. nih.govuniroma1.itresearchgate.netmdpi.com Colocalization studies using fluorescently labeled this compound and fluorescent markers for specific cellular compartments (such as membranes or the nucleus) can reveal where the peptide accumulates. nih.gov For instance, studies on other membrane-active peptides have shown their localization at the cell membrane and even translocation into the nucleus over time using confocal microscopy. nih.gov Environment-sensitive fluorescent labels can also be used to monitor peptide binding and insertion into membranes by detecting changes in the local environment of the label. researchgate.netmdpi.com

Atomic Force Microscopy (AFM) provides high-resolution topographic images of surfaces, including supported lipid bilayers, under near-native conditions. ucl.ac.uknih.govmdpi.com AFM can be used to directly visualize the effects of this compound on membrane structure, such as the formation of pores, disruptions, or changes in membrane fluidity. ucl.ac.uknih.govmdpi.comnih.gov By imaging the membrane surface before and after the addition of the peptide, researchers can gain insights into the dynamic process of peptide-induced membrane damage. mdpi.com AFM force spectroscopy can also be used to measure the forces associated with peptide insertion into or extraction from membranes. mpi-cbg.de

Potential Preclinical Applications and Research Directions

Development of Maximin H4 as a Model for Novel AMP Design

The creation of this compound by combining elements of existing human defensins exemplifies a strategy in novel AMP design mdpi.com. This chimeric approach allows for the exploration of how combining sequences from different natural AMPs can lead to peptides with improved characteristics, such as enhanced potency or stability in challenging environments like high salt concentrations mdpi.com. Innovative strategies, including computer-aided design and structural modification, are recognized as promising avenues for optimizing the activity and targeting precision of AMPs mdpi.comspbu.ru. This compound serves as a tangible outcome of such design principles, providing a model for understanding the structure-activity relationships in hybrid peptides and guiding the rational design of future AMPs with tailored properties.

Exploration of this compound in Animal Models of Microbial Infection (Excluding Mammalian Models for Human Disease)

Unexplored Biological Activities and Molecular Targets of this compound

Antimicrobial peptides exert their effects through diverse mechanisms, primarily involving the disruption of microbial cell membranes mdpi.comexplorationpub.comexplorationpub.commdpi.com. This membrane-targeting activity is often considered a key factor in their ability to overcome conventional resistance mechanisms spbu.ru. Beyond membrane interaction, some AMPs have also been shown to interfere with intracellular processes, modulate cell wall synthesis, or interact with nucleic acids and proteins mdpi.comexplorationpub.commdpi.com. While this compound, as a defensin-based peptide, is expected to act through membrane-mediated mechanisms, specific detailed studies on its precise molecular targets or potential unexplored biological activities (such as immunomodulatory effects or activity against viruses or fungi, beyond general antimicrobial) were not prominently featured in the searched literature. Research on other histone-derived peptides suggests potential interaction with intracellular targets like DNA gyrase, although this was observed with a fragment of histone H4 and not this compound nih.gov. Further research is needed to fully elucidate the complete spectrum of biological activities and specific molecular targets of this compound.

Synergistic Effects of this compound with Conventional Antimicrobials in Preclinical Settings

The potential for synergistic interactions between AMPs and conventional antibiotics is an active area of preclinical investigation aimed at enhancing antimicrobial efficacy and potentially overcoming resistance nih.govpnas.orgnih.gov. Combining agents with different mechanisms of action can lead to improved outcomes compared to monotherapy nih.gov. While the searched literature did not provide specific data on synergistic effects of this compound with conventional antimicrobials, studies with other defensins and AMPs have demonstrated synergy with antibiotics like methicillin (B1676495) nih.gov. The general principle is that AMPs can perturb bacterial membranes, potentially facilitating the uptake or improving the efficacy of conventional antibiotics acs.org. Exploring combinations of this compound with various classes of antibiotics in preclinical settings could reveal synergistic interactions that might be valuable for treating infections caused by resistant bacteria.

Mechanistic Insights for Overcoming Microbial Resistance through this compound Modifications

Microbial resistance to conventional antibiotics is a growing global health concern, and AMPs are being investigated as alternatives or adjuncts due to their distinct mechanisms of action which may reduce the likelihood of resistance development mdpi.comspbu.ru. The design of this compound itself, as a chimera of hBD-3 and hBD-4, represents a form of modification aimed at improving activity mdpi.com. Further modifications to AMPs, such as alterations to their amino acid sequence, charge, hydrophobicity, or the incorporation of D-amino acids or amidation, have been shown to influence their stability, activity spectrum, and resistance to proteolytic degradation, which is a common bacterial defense mechanism nih.govfrontiersin.org. While specific studies detailing mechanistic insights into overcoming resistance through modifications of this compound were not extensively found, the broader research on AMP modification provides a framework. Understanding how structural changes in this compound impact its interaction with bacterial membranes or other potential targets could provide valuable insights into developing modified versions with enhanced activity against resistant strains and a reduced propensity for resistance development.

Q & A

Q. What is Maximin H4, and what are its primary applications in experimental design?

this compound is a sequential design strategy used to optimize space-filling experimental layouts, particularly in high-dimensional parameter spaces. It maximizes the minimum distance between design points (maximin principle) to ensure non-collapsing configurations, which enhances data diversity and reduces redundancy . Applications include computational modeling, simulation-based optimization, and sensitivity analysis in fields like engineering and environmental science. For example, it is employed in hyperparameter tuning for machine learning models or designing experiments with constrained resources .

Q. How does this compound differ from other space-filling designs like Latin Hypercube Sampling (LHS)?

Unlike LHS, which focuses on uniform stratification across dimensions, this compound prioritizes maximizing the minimum distance between points to avoid clustering. This makes it more robust for capturing nonlinear system behaviors and interactions between variables. While LHS ensures uniform coverage per dimension, this compound emphasizes global dispersion, making it preferable for complex systems with interdependent variables .

Q. What key principles should researchers follow to ensure reproducibility in studies using this compound?

  • Documentation : Clearly report design parameters (e.g., distance metrics, iteration limits) and optimization algorithms.
  • Validation : Use cross-validation or bootstrapping to assess design robustness.
  • Data Sharing : Provide raw design matrices and code for replication, adhering to FAIR principles (Findable, Accessible, Interoperable, Reusable) .

Advanced Research Questions

Q. What statistical methods are most effective for validating this compound designs in high-dimensional experiments?

  • ANOVA and Sensitivity Analysis : Test whether the design captures sufficient variance across factors.
  • Morris Screening : Rank input variables by their influence on outputs to verify design efficiency.
  • Kriging Models : Evaluate prediction accuracy using Gaussian process regression, comparing results from this compound against other designs .

Q. How can researchers address contradictions in data obtained from this compound when applied to multi-objective optimization?

  • Pareto Front Analysis : Identify trade-offs between conflicting objectives (e.g., cost vs. performance) using dominance criteria.
  • Resampling Strategies : Apply adaptive sampling to regions with conflicting results to refine the design.
  • Uncertainty Quantification : Use Monte Carlo simulations to distinguish between stochastic noise and systemic contradictions .

Q. What computational challenges arise when implementing this compound for large-scale simulations, and how can they be mitigated?

  • Scalability Issues : Heuristic algorithms (e.g., genetic algorithms) reduce computational load compared to exhaustive search methods.
  • Parallelization : Distribute design iterations across high-performance computing clusters.
  • Approximation Techniques : Use surrogate models (e.g., radial basis functions) to pre-screen candidate points .

Q. How can this compound be integrated with adaptive sampling techniques for dynamic systems?

  • Two-Stage Design : Use this compound for initial exploration and switch to Bayesian optimization for exploitation.
  • Feedback Loops : Update the design iteratively based on real-time system responses, ensuring adaptive coverage of critical regions .

Q. What metrics should be used to assess the robustness of this compound under variable experimental constraints?

  • Discrepancy Measures : Calculate L2L_2-discrepancy to evaluate uniformity.
  • Predictive Error : Compare model outputs from this compound designs against ground-truth data.
  • Resilience to Noise : Introduce controlled perturbations to test design stability .

Q. What are common pitfalls in applying this compound, and how can they be mitigated?

  • Overfitting to Distance Metrics : Validate designs using multiple criteria (e.g., entropy, correlation).
  • Dimensionality Curse : Apply dimension-reduction techniques (e.g., PCA) before optimization.
  • Ignoring Constraints : Incorporate feasibility checks for physical or resource limitations during point selection .

Q. How does this compound address bias-variance trade-offs in model calibration?

By maximizing point dispersion, it reduces variance in parameter estimates while minimizing bias caused by clustered sampling. This is particularly critical in systems with non-linear responses, where localized sampling can skew model calibration .

Methodological Guidelines

  • Data Presentation : Use tables to compare this compound performance against benchmarks (e.g., MSE, computational time).
  • Reproducibility : Share code repositories (e.g., GitHub) with version-controlled implementations.
  • Ethical AI Integration : Follow principles of transparency and bias mitigation when using AI-assisted design tools .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.